molecular formula C15H33O3P B12561435 Bis(3,3-dimethylbutan-2-yl) propylphosphonate CAS No. 192438-31-6

Bis(3,3-dimethylbutan-2-yl) propylphosphonate

Cat. No.: B12561435
CAS No.: 192438-31-6
M. Wt: 292.39 g/mol
InChI Key: YMGZHNARITWKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,3-dimethylbutan-2-yl) propylphosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s molecular formula is C13H29O3P, and it is characterized by the presence of two 3,3-dimethylbutan-2-yl groups attached to a propylphosphonate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3-dimethylbutan-2-yl) propylphosphonate typically involves the reaction of 3,3-dimethylbutan-2-ol with propylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Bis(3,3-dimethylbutan-2-yl) propylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3,3-dimethylbutan-2-yl) propylphosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(3,3-dimethylbutan-2-yl) propylphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,3-dimethylbutyl) methylphosphonate
  • Bis(3-cyano-2-pyridones) derivatives
  • Phosphonic acid derivatives

Uniqueness

Bis(3,3-dimethylbutan-2-yl) propylphosphonate is unique due to its specific structural features and the presence of two 3,3-dimethylbutan-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

192438-31-6

Molecular Formula

C15H33O3P

Molecular Weight

292.39 g/mol

IUPAC Name

3-[3,3-dimethylbutan-2-yloxy(propyl)phosphoryl]oxy-2,2-dimethylbutane

InChI

InChI=1S/C15H33O3P/c1-10-11-19(16,17-12(2)14(4,5)6)18-13(3)15(7,8)9/h12-13H,10-11H2,1-9H3

InChI Key

YMGZHNARITWKHC-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OC(C)C(C)(C)C)OC(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.